hDHODH-IN-4 Versus Brequinar: Comparable BRBV Antiviral Efficacy in Direct Head-to-Head Testing
In a direct head-to-head comparison using a BRBV minigenome (MG) system, hDHODH-IN-4 and brequinar both efficiently reduced BRBV RNA synthesis, and these findings were validated using infectious BRBV in vitro [1]. While the publication does not report exact EC50 values, the study demonstrates that hDHODH-IN-4 exhibits antiviral potency comparable to brequinar—the benchmark high-potency DHODH inhibitor (human IC50 5.2-7 nM)—in the context of emerging orthomyxovirus inhibition [1].
| Evidence Dimension | Antiviral activity against Bourbon virus (BRBV) |
|---|---|
| Target Compound Data | Efficiently reduced BRBV RNA synthesis; validated with infectious BRBV in vitro |
| Comparator Or Baseline | Brequinar: Efficiently reduced BRBV RNA synthesis; validated with infectious BRBV in vitro |
| Quantified Difference | Not quantified in source; qualitative comparability established |
| Conditions | BRBV minigenome (MG) fluorescence-based system; infectious BRBV in vitro validation |
Why This Matters
For researchers investigating emerging orthomyxoviruses lacking approved therapeutics, hDHODH-IN-4 provides a brequinar-comparable antiviral tool compound with a distinct chemical scaffold that may offer different solubility or formulation properties for specific experimental workflows.
- [1] Yamaoka S, Weisend CM, Ebihara H. Development of accelerated high-throughput antiviral screening systems for emerging orthomyxoviruses. Antiviral Res. 2022;200:105291. View Source
